1-(2-chlorophenyl)-1H-pyrazol-4-amine
Overview
Description
1-(2-chlorophenyl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C9H8ClN3 and its molecular weight is 193.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
1-(2-Chlorophenyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a pyrazole ring with a chlorophenyl group at the first position and an amino group at the fourth position. The molecular formula is CHClN, with a molecular weight of approximately 193.63 g/mol. The presence of the chlorine atom enhances its biological activity, making it a valuable scaffold for drug development.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : The compound can be synthesized via condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Domino Reactions : It has been utilized in domino reactions with arylglyoxals to generate pyrazolo-fused compounds, showcasing its versatility in organic synthesis .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications as an antimicrobial agent .
Anticancer Activity
The compound has shown promise in anticancer research. It has been evaluated for its ability to inhibit cancer cell proliferation in several studies:
- Cell Lines Tested : Studies have included human cervical (HeLa), colon adenocarcinoma (Caco-2), and non-small cell lung cancer (NCI-H23) cell lines.
- IC Values : The compound exhibited varying IC values depending on the cell line, indicating its potential as an anticancer agent. For example, it displayed significant inhibition against HeLa cells with an IC of approximately 54.25% .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : It may inhibit specific enzymes or pathways associated with cancer cell proliferation.
- Interaction with Biological Targets : The chlorophenyl moiety enhances interaction with biological receptors, influencing cellular processes related to growth and apoptosis .
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals insights into the structure-activity relationship (SAR):
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-(4-Chlorophenyl)-1H-pyrazol-5-amine | Chlorophenyl group at position 4 | Different position of amino group |
3-Methyl-1-(2-chlorophenyl)-1H-pyrazole | Methyl substitution at position 3 | Increased lipophilicity |
1-(2-Fluorophenyl)-1H-pyrazol-4-amine | Fluorine instead of chlorine | Potentially different biological activity |
5-(2-Chlorophenyl)-1H-pyrazole | Chlorophenyl substitution at position 5 | Variation in reactivity due to position |
This table illustrates how slight modifications can lead to significant differences in biological activity and chemical behavior, providing a rich field for exploration in drug design .
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Anticancer Studies : In vitro assays indicated that derivatives could inhibit tumor growth significantly while exhibiting low toxicity towards normal cells .
- Anti-inflammatory Potential : Some derivatives showed potential in inhibiting pro-inflammatory markers such as TNF-α and IL-6, suggesting a role in treating inflammatory diseases .
- Pharmacological Development : Its unique structure allows for modifications that can enhance efficacy against specific targets, making it a candidate for further pharmacological development .
Properties
IUPAC Name |
1-(2-chlorophenyl)pyrazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-8-3-1-2-4-9(8)13-6-7(11)5-12-13/h1-6H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMOIUPAAPMSMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901285436 | |
Record name | 1-(2-Chlorophenyl)-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901285436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14060-57-2 | |
Record name | 1-(2-Chlorophenyl)-1H-pyrazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14060-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chlorophenyl)-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901285436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-chlorophenyl)-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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